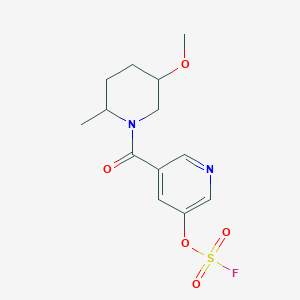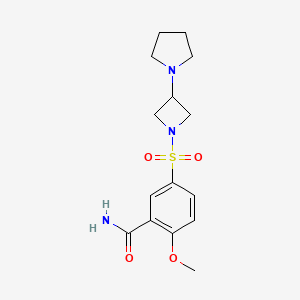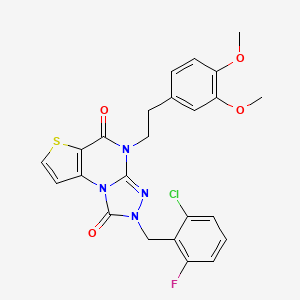
Chembl4554136
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s chemical structure, molecular weight, and other basic physical properties .
Synthesis Analysis
This involves studying how the compound is synthesized, including the chemical reactions involved .Molecular Structure Analysis
Researchers use various techniques to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, etc .科学的研究の応用
ChEMBL Database Overview
ChEMBL is an Open Data database designed to support drug discovery by providing access to a vast array of bioactivity measurements for numerous compounds and protein targets. It is curated from the primary literature and standardized for high utility in drug discovery and chemical biology research. As of the data available, ChEMBL contains over 5.4 million bioactivity measurements, covering more than 1 million compounds and 5200 protein targets, accessible through web-based interfaces, data downloads, and web services (Gaulton et al., 2011).
Expansion and Features
The database has seen significant expansion and enhancement over the years. New sources of bioactivity data, including neglected disease screening, crop protection data, drug metabolism, and disposition data, and bioactivity data from patents, have been added. The database now offers ontologies for the annotation of assays and targets, includes clinical candidates' targets and indications, metabolic pathways for drugs, and structural alerts. These improvements enhance the database's applicability across various fields of research (Gaulton et al., 2016).
Web Services and Data Accessibility
ChEMBL has improved its infrastructure to facilitate easier programmatic access to its data. The update to ChEMBL web services allows for more comprehensive data access from the database and introduces new functionalities, complemented by utility services that offer RESTful access to cheminformatics methods. This enables the development of applications and workflows pertinent to drug discovery and chemical biology (Davies et al., 2015).
Direct Data Deposition
Efforts have been made to enable direct deposition of bioassay data into ChEMBL, allowing for the updating of datasets and the deposition of supplementary data. A new web interface has been developed to enhance search and filtering capabilities, making the database more robust and user-friendly (Mendez et al., 2018).
Crop Protection Bioassay Data
Recognizing the applicability of its data beyond human health, ChEMBL has included a substantial dataset of bioactivity data for compounds relevant to crop protection. This inclusion broadens the database's utility for research in areas such as the identification of active chemical scaffolds against specific targets or endpoints in crop protection (Gaulton et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
11-[(2-chloro-6-fluorophenyl)methyl]-8-[2-(3,4-dimethoxyphenyl)ethyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN4O4S/c1-33-19-7-6-14(12-20(19)34-2)8-10-28-22(31)21-18(9-11-35-21)30-23(28)27-29(24(30)32)13-15-16(25)4-3-5-17(15)26/h3-7,9,11-12H,8,10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHOQXZCCNILSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CS3)N4C2=NN(C4=O)CC5=C(C=CC=C5Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53043282 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

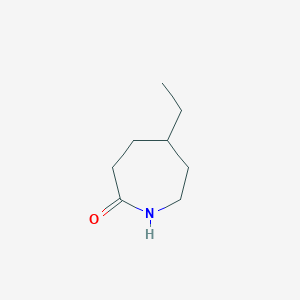
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2677040.png)
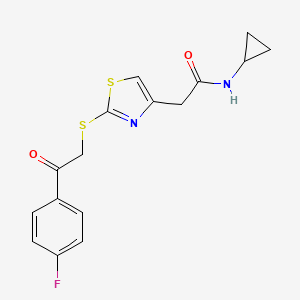

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2677046.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2677048.png)
![3-Chloro-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2677049.png)
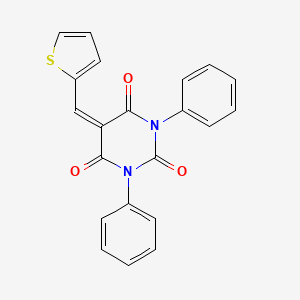
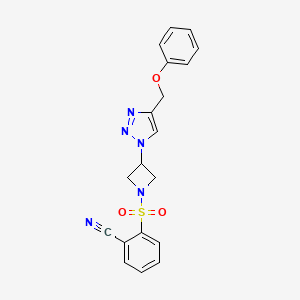
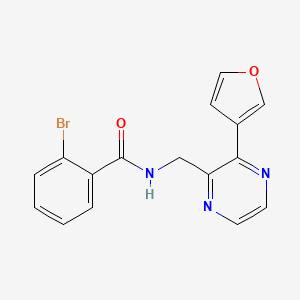
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2677056.png)
